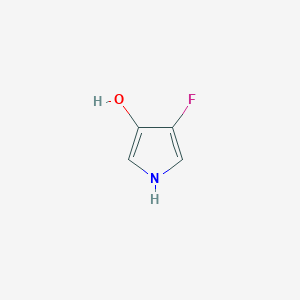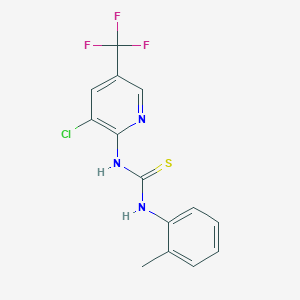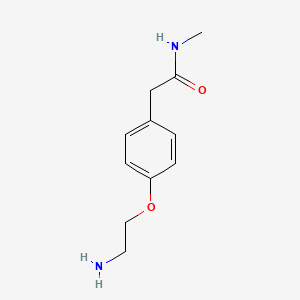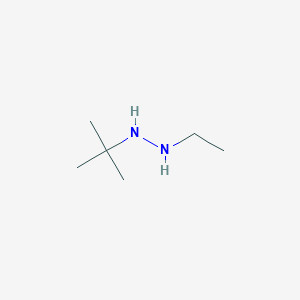
4-fluoro-1H-pyrrol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-1H-pyrrol-3-ol is a fluorinated derivative of pyrrole, a five-membered heterocyclic compound containing nitrogen Pyrroles are known for their presence in many biologically active molecules and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-1H-pyrrol-3-ol can be achieved through several methods. One common approach involves the direct fluorination of pyrrole derivatives. For instance, electrophilic fluorination using reagents like xenon difluoride can introduce the fluorine atom at the desired position . Another method involves the use of fluorinated building blocks in cyclization reactions to form the pyrrole ring with the fluorine atom already in place .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. These methods often employ continuous flow reactors and optimized reaction conditions to achieve efficient production. The choice of reagents and catalysts is crucial to minimize by-products and ensure the desired regioselectivity .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-1H-pyrrol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while substitution reactions can produce a wide range of functionalized pyrrole derivatives .
Scientific Research Applications
4-Fluoro-1H-pyrrol-3-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex fluorinated heterocycles and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists due to its unique structural properties.
Industry: The compound finds applications in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-fluoro-1H-pyrrol-3-ol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The exact pathways and targets depend on the specific application, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling .
Comparison with Similar Compounds
2-Fluoropyrrole: Another fluorinated pyrrole with the fluorine atom at the 2-position.
3-Fluoropyrrole: Fluorine is positioned at the 3-position, altering its reactivity and biological properties.
4-Chloro-1H-pyrrol-3-ol: A chlorinated analogue with similar structural features but different chemical behavior.
Uniqueness: 4-Fluoro-1H-pyrrol-3-ol is unique due to the specific positioning of the fluorine atom, which can significantly influence its electronic properties and reactivity. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials .
Properties
Molecular Formula |
C4H4FNO |
|---|---|
Molecular Weight |
101.08 g/mol |
IUPAC Name |
4-fluoro-1H-pyrrol-3-ol |
InChI |
InChI=1S/C4H4FNO/c5-3-1-6-2-4(3)7/h1-2,6-7H |
InChI Key |
PHCPXYIMKUZOPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1H-pyrazolo[3,4-c]pyridin-5-yl)methanamine](/img/structure/B11925103.png)








![2-Azabicyclo[1.1.1]pentane](/img/structure/B11925148.png)




